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Compound of Interest

Compound Name: Deuterium fluoride

Cat. No.: B1609233 Get Quote

Deuterium fluoride (DF), the deuterated isotopologue of hydrogen fluoride, is a molecule of

significant interest in chemical physics and spectroscopy. Its distinct rovibrational spectrum

provides a fundamental basis for testing quantum mechanical models, understanding

intermolecular forces, and developing chemical lasers. An accurate and comprehensive

dataset of its spectroscopic constants is crucial for these applications. This guide provides a

comparative summary of key spectroscopic constants for the ground electronic state (X¹Σ⁺) of

DF, details the experimental methods used for their determination, and presents a logical

workflow for such experiments.

Quantitative Comparison of Spectroscopic
Constants
The spectroscopic constants of a diatomic molecule describe the quantized energy levels

associated with its vibration and rotation. The following table summarizes experimentally

determined values for deuterium fluoride from high-resolution spectroscopic studies.
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Spectroscopic
Constant

Symbol Value Units Reference

Harmonic

Vibrational

Frequency

ωe 3001.00₈ cm⁻¹
Johns and

Barrow, 1959[1]

Anharmonicity

Constant
ωeχe 47.96₉ cm⁻¹

Johns and

Barrow, 1959[1]

Equilibrium

Rotational

Constant

Be 11.0037₅ cm⁻¹
Johns and

Barrow, 1959[1]

Ground State

Rotational

Constant

B₀ 10.86034₆ cm⁻¹

De Lucia,

Helminger, et al.,

1971[1]

Vibration-

Rotation

Interaction

αe 0.3036₂ cm⁻¹
Johns and

Barrow, 1959[1]

Deuteron

Quadrupole

Coupling

eqQ 340 ± 40

Experimental Protocols
The determination of precise spectroscopic constants for molecules like deuterium fluoride
relies on high-resolution spectroscopic techniques that can resolve individual rotational and

vibrational transitions.

1. High-Resolution Infrared Spectroscopy: This is a primary method for determining vibrational

and rotational constants. The general protocol is as follows:

Sample Preparation: A gaseous sample of deuterium fluoride is prepared and introduced

into a long-path absorption cell at a specific temperature and low pressure to minimize

pressure broadening of spectral lines[2].
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Data Acquisition: A high-resolution spectrometer, often a vacuum-grating spectrometer or a

Fourier-transform infrared (FTIR) spectrometer, is used[2]. Infrared radiation is passed

through the sample cell. The absorption of radiation by the DF molecules as they transition

between rovibrational energy levels is recorded, producing a detailed spectrum. The 1-0 and

2-0 rotation-vibration bands are typically analyzed[1].

Data Analysis: The resulting spectrum consists of a series of sharp absorption lines

corresponding to specific changes in vibrational (v) and rotational (J) quantum numbers. The

positions of these lines are measured with high accuracy. By fitting these line positions to the

standard energy level expression for a vibrating rotor, which includes terms for vibration,

rotation, and their interaction, the fundamental spectroscopic constants (ωe, ωeχe, Be, αe,

De) are derived[3].

2. Submillimeter Microwave Spectroscopy: This technique provides exceptionally high accuracy

for determining rotational constants in a specific vibrational state.

Methodology: The experiment involves measuring the absorption of microwave radiation

corresponding to pure rotational transitions (e.g., J → J+1) within the ground vibrational state

(v=0). The work by De Lucia, Helminger, et al. (1971) utilized this method to determine a

very precise value for the ground state rotational constant, B₀[1].

3. Molecular Beam Magnetic Resonance: This method is employed to measure hyperfine

interactions, such as nuclear quadrupole coupling constants.

Methodology: A beam of DF molecules is passed through a region with static and oscillating

magnetic fields[4]. The interaction of the nuclear magnetic moments (of Deuterium and

Fluorine) with the molecular rotation and with each other leads to specific energy level

splittings. By observing the resonance frequencies that induce transitions between these

hyperfine levels, constants such as the deuteron quadrupole coupling constant can be

determined with high precision[4].

Experimental Workflow Visualization
The following diagram illustrates the generalized workflow for determining the spectroscopic

constants of a diatomic molecule like deuterium fluoride using absorption spectroscopy.
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1. Sample Preparation

2. Spectroscopic Measurement

3. Data Acquisition & Analysis

4. Final Determination
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative Review of Spectroscopic Constants for
Deuterium Fluoride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1609233#literature-review-of-deuterium-fluoride-
spectroscopic-constants]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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